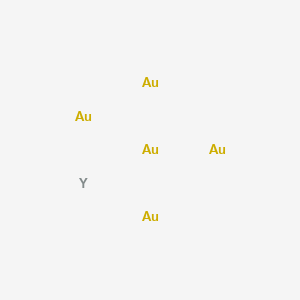
Gold;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;yttrium is a compound that combines the unique properties of gold and yttrium. Gold is a well-known precious metal with excellent conductivity and resistance to corrosion, while yttrium is a rare-earth element known for its high melting point and ability to form stable compounds. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold;yttrium can be synthesized using various methods, including the sol-gel method, hydrothermal processing, and chemical vapor deposition. In the sol-gel method, gold and yttrium precursors such as gold chloride and yttrium nitrate are mixed with solvents like methanol. The mixture is then heated to form a gel, which is subsequently dried and calcined at high temperatures (700-900°C) to obtain the final compound .
Industrial Production Methods: Industrial production of this compound often involves metallothermic reduction, where yttrium oxide is reduced using a reducing agent like calcium in the presence of gold. This method ensures high purity and yields of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Gold;yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form yttrium oxide and gold oxide. It also participates in catalytic reactions, where it acts as a catalyst in oxidation reactions such as the oxidation of carbon monoxide .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products: The major products formed from reactions involving this compound include yttrium oxide, gold oxide, and various intermediate compounds that are valuable in catalysis and other applications .
Scientific Research Applications
Gold;yttrium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, this compound nanoparticles are used in imaging and therapy, particularly in cancer treatment, where they serve as photothermal agents . In industry, the compound is used in the production of advanced materials, such as high-performance ceramics and electronic components .
Mechanism of Action
The mechanism of action of gold;yttrium involves its ability to generate reactive oxygen species (ROS) and interact with biological molecules. In cancer therapy, this compound nanoparticles absorb light and convert it into heat, destroying cancer cells through hyperthermia. The compound also interacts with proteins and enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
- Gold;lanthanum
- Gold;cerium
- Gold;neodymium
Gold;yttrium’s unique combination of properties makes it a valuable compound in scientific research and industrial applications, offering advantages over other similar compounds.
Properties
CAS No. |
921765-27-7 |
|---|---|
Molecular Formula |
Au5Y |
Molecular Weight |
1073.7387 g/mol |
IUPAC Name |
gold;yttrium |
InChI |
InChI=1S/5Au.Y |
InChI Key |
MZYWHAHSYNZTSY-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















